molecular formula C26H20F3NO3 B11525749 3-hydroxy-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11525749
M. Wt: 451.4 g/mol
InChI Key: VNLXBWGQRVXUKG-LNVKXUELSA-N
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Description

3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, methylbenzoyl, methylphenyl, and trifluoromethylphenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenated precursors, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or other functional groups.

    Substitution: Aromatic substitution reactions can occur on the benzoyl and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrol-2-one derivatives and compounds with similar functional groups, such as:

  • 3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H20F3NO3

Molecular Weight

451.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H20F3NO3/c1-15-6-10-17(11-7-15)22-21(23(31)18-12-8-16(2)9-13-18)24(32)25(33)30(22)20-5-3-4-19(14-20)26(27,28)29/h3-14,22,31H,1-2H3/b23-21-

InChI Key

VNLXBWGQRVXUKG-LNVKXUELSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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